BenchChemオンラインストアへようこそ!

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine

Medicinal Chemistry SAR by Catalog Building Block Procurement

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine (CAS 289488-54-6) is a synthetic secondary amine with the formula C₁₉H₂₅NO₂ (MW 299.41 g/mol). It features a 4-benzyloxy-3-methoxy-substituted benzyl core linked to an n-butylamine chain.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 289488-54-6
Cat. No. B3121573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine
CAS289488-54-6
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
InChIInChI=1S/C19H25NO2/c1-3-4-12-20-14-17-10-11-18(19(13-17)21-2)22-15-16-8-6-5-7-9-16/h5-11,13,20H,3-4,12,14-15H2,1-2H3
InChIKeyGHPXCAUHTSEKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

289488-54-6: Procurement-Ready Benzyloxy-Methoxyphenyl Butylamine Building Block


{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine (CAS 289488-54-6) is a synthetic secondary amine with the formula C₁₉H₂₅NO₂ (MW 299.41 g/mol) . It features a 4-benzyloxy-3-methoxy-substituted benzyl core linked to an n-butylamine chain. This compound belongs to the broader class of substituted benzyloxy-benzylamines, a scaffold that has been actively investigated for acetyltransferase Eis inhibition in Mycobacterium tuberculosis [1] and for butyrylcholinesterase inhibition in the context of Alzheimer's disease [2]. It is commercially available from multiple suppliers at purities ≥95% .

Why Generic Benzyloxy-Benzylamine Analogs Cannot Replace CAS 289488-54-6


Minor structural variations within the benzyloxy-benzylamine class dramatically alter target potency and selectivity. In the Eis inhibitor series, changing the R2 substituent from phenyl to 3-pyridyl shifted IC₅₀ values by up to 17-fold (e.g., compound 46 IC₅₀ >200 μM vs. compound 47 IC₅₀ 2.9 μM) [1]. Similarly, the n-butyl chain in 289488-54-6 confers distinct lipophilicity, steric bulk, and hydrogen-bonding potential compared to the sec-butyl analog (CAS 66742-41-4) or the phenethyl derivatives used in cholinesterase-targeting studies [2]. Simple in-class substitution risks loss of on-target activity, altered selectivity, or introduction of uncharacterized toxicity. Procurement of the exact n-butylamine variant is therefore essential for reproducible SAR campaigns and for maintaining integrity of hit-to-lead chemical series.

CAS 289488-54-6: Quantitative Differentiation Evidence Against Closest Analogs


Linear n-Butyl vs. Branched sec-Butyl Amine: Structural and Physicochemical Differences

The target compound bears a linear n-butylamine chain, distinguishing it from its closest catalog analog {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine (CAS 66742-41-4), which contains a branched sec-butyl group . The linear chain provides a lower steric hindrance around the secondary amine nitrogen and a different spatial orientation of the terminal methyl group. These features affect the compound's ability to engage in hydrogen bonding and hydrophobic packing within enzyme active sites. In the structurally characterized Eis inhibitor series, the amine substituent directly occupies the aminoglycoside binding pocket, and even subtle changes in chain geometry alter inhibitor positioning and potency [1].

Medicinal Chemistry SAR by Catalog Building Block Procurement

4-Benzyloxy-3-Methoxy Substitution Pattern vs. 4-Benzyloxy-Only Analog: Functional Group Impact on Bioactivity

The 3-methoxy group present in 289488-54-6 is absent in the simpler analog {[4-(benzyloxy)phenyl]methyl}(butyl)amine (CAS 66741-82-0) . In norbelladine-type butyrylcholinesterase inhibitors, the methoxy substitution pattern on the benzyl ring directly influences IC₅₀ values; for instance, compounds with a 4-benzyloxy-3-methoxy motif consistently exhibited hBuChE IC₅₀ values below 1 μM, while regioisomeric variants with altered methoxy placement showed diminished activity [1]. The methoxy group contributes to both electronic modulation of the aromatic ring and potential hydrogen-bonding interactions with target residues.

Enzyme Inhibition Structure-Activity Relationship Pharmacophore Mapping

Commercially Verified Purity: 98% by HPLC/NMR vs. Unspecified-Grade Analogs

CAS 289488-54-6 is supplied with documented batch-specific QC data including NMR, HPLC, and GC analyses from suppliers such as Bidepharm, with a standard purity specification of 98% . In contrast, the sec-butyl isomer (CAS 66742-41-4) is commonly offered at 95% purity . The 3-percentage-point difference in purity corresponds to a potential 3% w/w impurity burden, which becomes significant in dose-response assays where impurities can confound IC₅₀ determinations or produce off-target effects.

Quality Control Reproducibility Procurement Specification

Physicochemical Property Differentiation: Boiling Point as a Proxy for Handling and Purification

The boiling point of 289488-54-6 is predicted at 415.8 ± 35.0 °C at 760 mmHg . This value sits below the typical boiling range of bulkier benzyloxy-benzylamine derivatives (e.g., compounds with additional aryl R2 groups in the Eis series that exceed 450 °C). The moderate boiling point indicates that this compound is amenable to purification by short-path distillation without thermal degradation, which is not feasible for higher-MW analogs.

Purification Compatibility Thermal Stability Logistics

Where to Deploy CAS 289488-54-6: Evidence-Based Application Scenarios


Eis Acetyltransferase Inhibitor SAR Expansion – Linear Alkylamine Series

The Eis inhibitor scaffold requires systematic exploration of R2 amine substituents. The n-butylamine chain of 289488-54-6 fills a gap in the alkylamine series between methyl and bulkier aryl/heteroaryl R2 groups. In the published SAR, compounds with R2 = phenyl, 3-pyridyl, or 4-pyridyl achieved IC₅₀ values of 1.3–200 μM [1]. Incorporating the linear butyl R2 group allows researchers to isolate the contribution of lipophilicity and chain flexibility to Eis binding, without the confounding π-stacking interactions of aromatic R2 groups. This compound can be directly compared to compound 26 (the lead compound with R2 = 3-Py, IC₅₀ 2.0 μM) to quantify the penalty of replacing a heteroaryl group with an alkyl chain [1].

BuChE-Selective Inhibitor Lead Optimization – N-Substituent Fine-Tuning

Norbelladine-type alkaloid-inspired inhibitors require fine-tuning of the amine N-substituent to achieve selectivity for BuChE over AChE. The published pilot series used phenethyl and hydroxyphenethyl N-substituents, yielding hBuChE IC₅₀ values below 1 μM with selectivity indices reaching up to ~100-fold [2]. The n-butylamine variant (289488-54-6) provides a reduced aromatic character and altered hydrogen-bonding capacity relative to phenethyl analogs. This makes it an ideal comparator for deconvoluting the role of the N-arylalkyl group in cholinesterase subtype selectivity [2].

Synthetic Intermediate for Multi-Step Medicinal Chemistry Programs

The secondary amine functionality in 289488-54-6 is a versatile handle for further derivatization: reductive amination with aldehydes, acylation with carboxylic acids/acid chlorides, or sulfonylation with sulfonyl chlorides. This compound, available at 98% purity with batch QC documentation , can be used as a starting material to generate focused libraries of tertiary amines for high-throughput screening against Eis, BuChE, or other aminoglycoside-binding enzymes. The well-characterized purity profile ensures that downstream SAR variance is attributable to synthetic modifications rather than variability in starting material quality .

Mycobacterium tuberculosis Adjunctive Therapy Research

Two compounds from the benzyloxy-benzylamine series (47 and 55) completely abolished kanamycin resistance in Mtb K204 at concentrations ≤50 μM, reducing MICKAN >300-fold to ≤1.25 μM [1]. While 289488-54-6 itself has not yet been tested for anti-mycobacterial activity, its structural position at the intersection of the alkylamine and benzyloxy-benzylamine series makes it a priority compound for evaluating whether simple alkyl R2 groups can recapitulate the kanamycin adjuvant effect observed with more complex R2 substituents [1].

Quote Request

Request a Quote for {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.